

A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-N-Cbz-Aminomethylaniline** (Benzyl (3-aminobenzyl)carbamate). The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic analysis, offering a predictive yet comprehensive resource for researchers.

Chemical Structure

Systematic Name: Benzyl (3-aminobenzyl)carbamate Common Name: **3-N-Cbz-Aminomethylaniline** Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.30 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-N-Cbz-Aminomethylaniline**. These predictions are based on the analysis of its constituent functional groups: the 3-aminobenzyl moiety and the carbobenzyloxy (Cbz) protecting group.

2.1. ¹H NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	C ₆ H ₅ (Cbz group)
~7.05-7.15	t	1H	Ar-H (Position 5)
~6.55-6.70	m	3H	Ar-H (Positions 2, 4, 6)
~5.10	s	2H	C ₆ H ₅ CH ₂ O
~5.00	br s	1H	NH (Carbamate)
~4.30	d	2H	ArCH ₂ NH
~3.70	br s	2H	NH ₂ (Aniline)

2.2. ¹³C NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ , ppm)	Assignment
~156.5	C=O (Carbamate)
~147.0	C-NH ₂ (Aromatic)
~139.5	Quaternary Ar-C (Position 3)
~136.5	Quaternary Ar-C (Cbz group)
~129.5	Ar-C (Position 5)
~128.5	Ar-C (Cbz group, ortho/meta)
~128.0	Ar-C (Cbz group, para)
~118.0	Ar-C (Position 6)
~115.0	Ar-C (Position 4)
~114.0	Ar-C (Position 2)
~67.0	C ₆ H ₅ CH ₂ O
~45.0	ArCH ₂ NH

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (primary amine, NH ₂)
3350 - 3250	Medium	N-H stretch (secondary amine, carbamate)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
1620 - 1580	Strong	N-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1500	Medium	C=C stretch (aromatic)
1250 - 1200	Strong	C-O stretch (ester)
1100 - 1000	Medium	C-N stretch
800 - 690	Strong	C-H bend (out-of-plane, aromatic)

2.4. Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
256	[M] ⁺ (Molecular ion)
148	[M - C ₇ H ₇ O] ⁺ (Loss of benzyloxy group)
108	[C ₇ H ₉ N] ⁺ (benzylamine fragment)
106	[C ₇ H ₈ N] ⁺ (aminotropylium ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

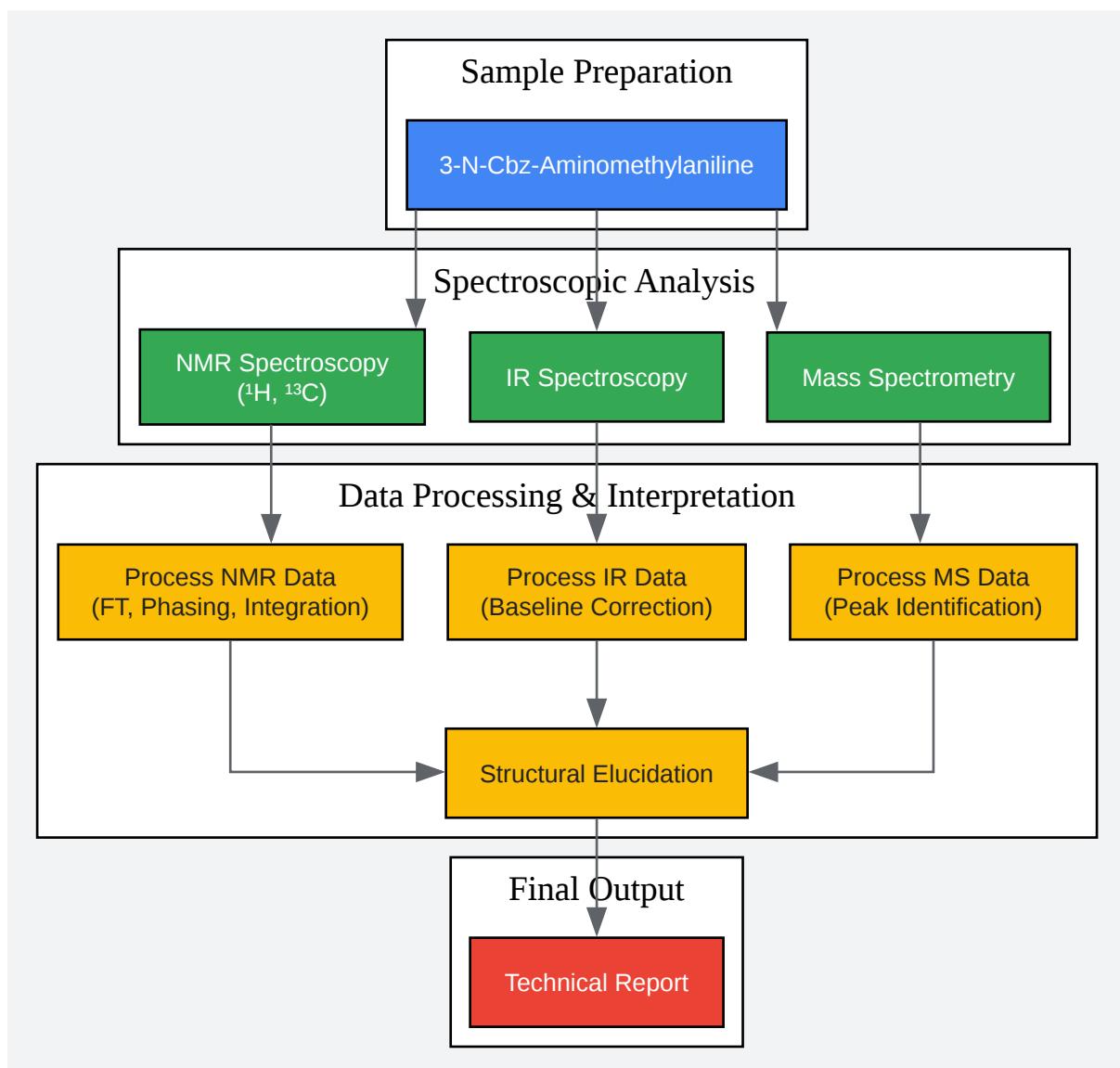
Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **3-N-Cbz-Aminomethylaniline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve adequate signal-to-noise.

3.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid/Solid: Place a small amount of the sample on a diamond attenuated total reflectance (ATR) crystal.
 - KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan to subtract atmospheric CO_2 and H_2O absorptions.


3.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- GC-MS Conditions (for a volatile derivative):
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
 - Carrier Gas: Helium.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).
 - Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-N-Cbz-Aminomethylaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271412#spectroscopic-data-nmr-ir-ms-of-3-n-cbz-aminomethylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com